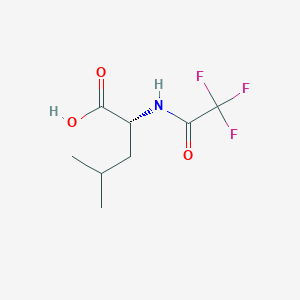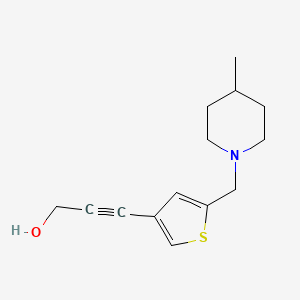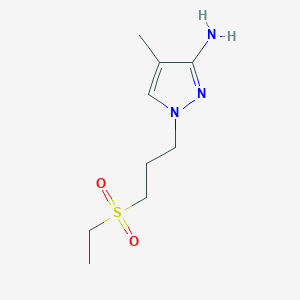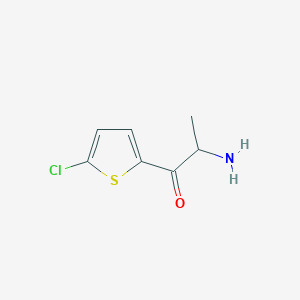![molecular formula C7H9NS B13638297 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-formylpyrroles with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide . This reaction leads to the formation of thieno[3,2-b]pyrrole derivatives.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .
科学的研究の応用
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins . This inhibition can lead to changes in gene expression, which is a potential therapeutic mechanism in cancer treatment.
類似化合物との比較
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong activity against hepatitis C virus and other viruses.
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: These are important in organic photovoltaic materials due to their excellent π-conjugation properties.
Uniqueness
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.
特性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC名 |
2-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-5-4-6-7(9-5)2-3-8-6/h4,8H,2-3H2,1H3 |
InChIキー |
BVQBGPBFXWGHJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)







![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)


![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)


